![molecular formula C21H17FN2O4 B2753252 N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-24-4](/img/structure/B2753252.png)
N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
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Description
N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Scientific Research Applications
Discovery and Development of Kinase Inhibitors
N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is part of a class of compounds identified as potent and selective Met kinase inhibitors. The optimization of these compounds, including the substitution at the pyridine and pyridone positions, has led to improved enzyme potency and selectivity. Such compounds have shown significant efficacy in tumor models, warranting further investigation into their potential as therapeutic agents for cancer treatment (Schroeder et al., 2009).
Enhancing Medical Imaging Techniques
Compounds with structural similarities to N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide have been synthesized to improve medical imaging technologies. Methoxy and fluorine analogs have been developed with the aim of creating effective positron emission tomography (PET) ligands for imaging cerebral cannabinoid CB1 receptors. These analogs, through their binding affinities, may facilitate advancements in the visualization of neurological conditions and the study of the endocannabinoid system (Tobiishi et al., 2007).
Development of Electrochromic Materials
Research into polyamides containing substituted phenyl groups, similar in structure to N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, has led to the development of novel electrochromic materials. These materials exhibit significant potential for application in electronic displays and smart windows due to their reversible color changes upon electrical stimulation. The synthesis of these materials involves the strategic substitution of methoxy and fluorophenyl groups, enhancing their thermal stability and electrochromic properties (Liou & Chang, 2008).
Antitubercular and Antibacterial Activities
Compounds structurally related to N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide have been evaluated for their antitubercular and antibacterial activities. The design, synthesis, and biological evaluation of these compounds have demonstrated their potential as scaffolds for the development of new therapies against tuberculosis and bacterial infections. The synthesis involves the incorporation of methoxy and fluorophenyl groups, contributing to the compounds' bioactivity profiles (Bodige et al., 2019).
properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-14(25)16-6-10-18(11-7-16)23-20(26)19-3-2-12-24(21(19)27)28-13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCZAFAGMHNBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
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